1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a methoxyphenyl group, two methyl groups, and a carboxylic acid group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde (such as 3-methoxybenzaldehyde) reacts with a malonic acid derivative under basic conditions to form the desired product . The reaction typically requires a catalyst, such as piperidine, and is carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: This compound shares a similar methoxyphenyl group but differs in the core structure and biological activity.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Another related compound with a methoxyphenyl group, known for its antioxidant properties.
Uniqueness
1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific dihydropyridine core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-9-7-10(2)16(14(17)13(9)15(18)19)11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H,18,19) |
InChI Key |
GUIUQOJTHGDZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC(=CC=C2)OC)C(=O)O)C |
Origin of Product |
United States |
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